molecular formula C6H11NO2 B1682216 Vigabatrin CAS No. 68506-86-5

Vigabatrin

Cat. No. B1682216
CAS RN: 68506-86-5
M. Wt: 129.16 g/mol
InChI Key: PJDFLNIOAUIZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vigabatrin is an anticonvulsant medication used to treat refractory complex partial seizures in adults and children 2 years of age and older, and infantile spasms in children . It increases the amount of the chemical called gamma amino butyric acid (GABA) in the brain. Some seizures are caused by low levels of GABA. When this compound increases GABA, it reduces the likelihood of a seizure .


Synthesis Analysis

This compound has been synthesized in five steps from known intermediates using Wittig olefination and pyrolytic elimination as key steps . The potential of D-glucose or D-galactose as the chiral starting materials for the synthesis of ® and (S)-vigabatrin has also been explored .


Molecular Structure Analysis

This compound is a gamma-amino acid having a gamma-vinyl GABA structure . The molecular formula of this compound is C6H11NO2 . It is structurally the same as GABA with an extra vinyl group .


Chemical Reactions Analysis

This compound is an irreversible inhibitor of gamma-amino-butyric acid transaminase (GABA-T), an enzyme that degrades GABA . It acts as a substrate for GABA-T, setting GABA free in the synaptic cleft .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 129.16 g/mol . It is a gamma-amino acid having a gamma-vinyl GABA structure .

Scientific Research Applications

  • Epilepsy and Seizure Disorders

    • Vigabatrin, specifically designed to enhance gamma-aminobutyric acid (GABA) function in the CNS, has shown promise in treating refractory seizure disorders, particularly in patients with complex partial seizures and cryptogenic partial epilepsy or symptomatic infantile spasm. It works by increasing brain concentrations of GABA, reducing seizure activity (Grant & Heel, 1991).
  • Disorders of Motor Control

    • This compound has been explored for its potential in treating disorders of motor control. Studies have shown mild to moderate improvement in hyperkinetic symptom scores in patients with tardive dyskinesia and efficacy similar to baclofen in reducing spasm and improving spasticity in patients with spinal cord lesions or multiple sclerosis (Grant & Heel, 1991).
  • Brain GABA Levels and Epilepsy

    • This compound's role in increasing brain GABA levels has been a focal point of research, particularly in relation to epilepsy treatment. Studies using nuclear magnetic resonance spectroscopy (NMRS) have shown that this compound elevates brain GABA concentrations, potentially correlating with clinical outcomes in epilepsy treatment (Mattson et al., 1995).
  • Infantile Spasms

    • This compound has been evaluated as a first-line treatment for infantile spasms (West syndrome), with studies indicating its efficacy in this specific epilepsy syndrome (Appleton et al., 1999).
  • GABA and Dopamine Interactions

    • Research has indicated interactions between GABA and dopamine systems with this compound use, particularly in the context of treating epilepsy. This interaction may provide insight into the development of psychosis in vulnerable patients (Ring et al., 1992).
  • Cocaine Addiction Treatment

    • Studies have explored the potential of this compound, a GABA aminotransferase (GABA-AT) inactivator, for treating cocaine addiction. By inhibiting GABA-AT, this compound increases brain GABA levels, which has been shown to influence cocaine-induced changes in the brain (Pan et al., 2012).
  • Somatosensory Evoked Potentials

    • This compound's safety in the central nervous system (CNS) during long-term use has been studied by monitoring somatosensory evoked potentials in patients with refractory epilepsy, providing reassurance about the neurological safety of this compound (Liégeois-Chauvel et al., 1989).
  • Pediatric Epilepsy

    • The efficacy and safety of this compound in treating adult drug-resistant epilepsy have supported its potential value in pediatric epilepsy, with studies indicating its potency and tolerability (Dam, 1991).
  • Visual Electrophysiology

    • Research on this compound's effects on visual electrophysiology has highlighted its impact on visual fields and the visual electrophysiology, particularly in patients treated for epilepsy (Harding et al., 1998).
  • Hearing Loss

    • A case study reported reversible sensorineural hearing loss associated with this compound use, suggesting the need for monitoring hearing functions in patients receiving this compound for epilepsy treatment (Papadeas et al., 2003).
  • Targeted Drug Delivery in Epilepsy

    • Research has explored this compound for targeted drug delivery in epilepsy, particularly focusing on bilateral microinfusion into the subthalamic nucleus as an effective method compared to intranigral or systemic administration (Bröer et al., 2012).

Mechanism of Action

Target of Action

Vigabatrin’s primary target is GABA transaminase , an enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .

Mode of Action

This compound works by irreversibly inhibiting GABA transaminase . This inhibition prevents the metabolism of GABA, resulting in increased levels of circulating GABA . Although administered as a racemic mixture, only the S (+) enantiomer of this compound is pharmacologically active .

Biochemical Pathways

The increase in GABA levels due to this compound’s action affects the GABAergic pathways . GABA functions as a brake on the excitatory processes that can initiate seizure activity . By increasing GABA concentrations, this compound enhances the inhibitory effects of these pathways, thereby reducing neuronal excitability and seizure activity .

Pharmacokinetics

This compound exhibits good bioavailability, with 60-80% of the drug being absorbed after oral administration . The elimination half-life of this compound is 5-8 hours in young adults and 12-13 hours in the elderly . The volume of distribution in adults is 0.8 L/kg, and plasma protein binding is 0% .

Result of Action

The primary molecular effect of this compound is the increase in GABA concentrations in the brain . This leads to enhanced inhibitory neurotransmission, reducing neuronal excitability and thereby controlling seizure activity . On a cellular level, this compound has been associated with alterations in retinal cell morphology and function, which may contribute to the risk of visual field loss associated with its use .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of absorption of this compound can be slower in younger patients, resulting in a smaller predicted maximum concentration and longer predicted time to maximum concentrations . Additionally, the drug’s efficacy and safety profile can be affected by the patient’s renal function, as this compound is primarily eliminated via the kidneys . Therefore, any impairment in renal function could potentially affect the drug’s pharmacokinetics and overall effectiveness .

Safety and Hazards

Vigabatrin can cause permanent vision loss and is generally used only in cases of treatment-resistant epilepsy due to the risk of permanent vision loss . It can also cause skin irritation and may damage fertility or the unborn child .

Future Directions

Vigabatrin is used for the treatment of refractory complex partial seizures in adults. It is indicated as an adjunctive therapy in patients that fail to respond to other therapies. It is also used to treat infantile spasms in children 1 month to 2 years . For non-TSC-associated IESS, hormonal therapy is superior to this compound (VGB) and can be used as initial monotherapy. For patients with IESS due to TSC, VGB is the most effective .

properties

IUPAC Name

4-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFLNIOAUIZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041153
Record name 4-Amino-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vigabatrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L
Record name Vigabatrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vigabatrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vigabatrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Gamma-aminobutyric acid (GABA) is the major inhibitory transmitter throughout the central nervous system, and the potentiation of GABAergic neurotransmission is therefore a crucial mechanism through which antiepileptic agents may combat the pathologic excitatory neurotransmission seen in epilepsy. Vigabatrin increases concentrations of GABA in the central nervous system by irreversibly inhibiting the enzymes responsible for its metabolism to succinic semialdehyde: gamma-aminobutyric acid transaminase (GABA-T)., Vigabatrin is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Although the exact mechanism of vigabatrin's antiseizure effect is unknown, it is thought to be related to the drug's action as a preferential and irreversible inhibitor of GABA transaminase (GABA-T), which is the enzyme responsible for the degradation of GABA and the resultant increase in GABA concentrations in the CNS. Vigabatrin is commercially available as a racemic mixture of 2 enantiomers; the S enantiomer is pharmacologically active and the R enantiomer is inactive.
Record name Vigabatrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vigabatrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from acetone/water, White to off-white powder

CAS RN

68506-86-5, 60643-86-9
Record name Vigabatrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68506-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vigabatrin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vigabatrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-4-aminohex-5-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-aminohex-5-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIGABATRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vigabatrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vigabatrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-176C, 209 °C
Record name Vigabatrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vigabatrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vigabatrin
Reactant of Route 2
Vigabatrin
Reactant of Route 3
Vigabatrin
Reactant of Route 4
Vigabatrin
Reactant of Route 5
Vigabatrin
Reactant of Route 6
Vigabatrin

Q & A

Q1: What is the primary mechanism of action of γ-vinyl γ-aminobutyric acid?

A1: γ-vinyl γ-aminobutyric acid (vigabatrin) exerts its antiepileptic effect by irreversibly inhibiting γ-aminobutyric acid transaminase (GABA-T) [, , , , ]. This inhibition prevents the breakdown of γ-aminobutyric acid (GABA), leading to an increase in GABA concentrations in the brain [, , , , ].

Q2: What are the downstream consequences of increased GABA levels in the brain due to this compound?

A2: Increased GABA levels enhance inhibitory neurotransmission [, , , ]. While the precise effects vary, this compound has been shown to influence various amino acid neurotransmitters in cerebrospinal fluid and extracellular fluid, impacting both inhibitory and excitatory mechanisms [, ].

Q3: How does this compound's effect on GABA compare to other anticonvulsants?

A4: Unlike anticonvulsants directly activating the GABA/benzodiazepine receptor complex, this compound, through its indirect GABA elevation, appears less detrimental to the recovery process following focal cortical insult [].

Q4: What is the molecular formula and weight of this compound?

A4: While this information is not directly provided in the provided research excerpts, this compound, chemically known as γ-vinyl γ-aminobutyric acid, has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol.

Q5: Is there information available about the material compatibility and stability of this compound under various conditions?

A5: The provided research excerpts primarily focus on the pharmacological and clinical aspects of this compound. Detailed information regarding its material compatibility and stability under various conditions is not available in these excerpts.

Q6: How is this compound absorbed and distributed in the body?

A7: this compound exhibits good absorption and is not protein bound [, ]. It readily crosses the blood-brain barrier and achieves therapeutic concentrations in the cerebrospinal fluid and brain extracellular fluid [].

Q7: Does the dosage of this compound correlate with its efficacy in reducing seizure frequency?

A9: Yes, research suggests a dose-dependent reduction in seizure frequency with this compound [, ]. Higher normalized dosages have been linked to greater reductions in seizure rates [].

Q8: Does age influence the efficacy of this compound in seizure reduction?

A10: While baseline seizure rate appears to increase with decreasing age, age itself does not seem to impact this compound's effect on seizure reduction when dosage is adjusted for body weight [].

Q9: Has this compound's efficacy been demonstrated in animal models of epilepsy?

A11: Yes, this compound has shown efficacy in various animal models of epilepsy. For instance, it prolonged the latency to seizures and status epilepticus in immature rats injected with pilocarpine []. Additionally, it demonstrated anticonvulsant effects in rats with pentylenetetrazol-induced seizures, particularly against generalized tonic-clonic seizures [].

Q10: What specific types of seizures appear most responsive to this compound treatment?

A12: Clinical trials and studies indicate that this compound is particularly effective in treating complex partial seizures [, , , ] and infantile spasms [, , , , ].

Q11: What are the primary safety concerns associated with this compound use?

A14: The most significant concern with this compound is the risk of irreversible visual field defects [, , , , , , , ]. These defects are thought to be a result of retinal toxicity [, , , , , ] and can persist even after discontinuing the medication [, , , ].

Q12: Are there specific patient populations more susceptible to this compound-induced visual field defects?

A15: While visual field defects can occur in any patient taking this compound, children appear to be particularly vulnerable [, , ]. Regular eye examinations are crucial for early detection [, , ].

Q13: Besides visual disturbances, are there other reported adverse effects of this compound?

A16: Yes, other potential side effects include headache, drowsiness, dizziness, fatigue, psychiatric reactions (including psychosis), hyperactivity, and weight gain [, , , , , ].

Q14: Are there specific risk factors that might predispose patients to experience psychosis while on this compound?

A17: While the exact mechanism remains unclear, patients with a history of psychiatric issues appear to be at a higher risk of experiencing psychosis, particularly during the early stages of this compound treatment and at higher doses [, ].

Q15: Are there any potential hepatotoxic effects associated with this compound?

A19: While considered generally well-tolerated, this compound has been associated with decreases in plasma alanine transaminase (ALA-T) activity []. This effect could potentially mask early signs of liver disease [].

Q16: How does the hepatotoxicity profile of this compound compare to other commonly used antiepileptic drugs?

A20: In a rat model comparing the hepatotoxicity of various antiepileptic drugs, this compound demonstrated the least impact on liver enzymes compared to carbamazepine, phenytoin, and sodium valproate [].

Q17: Are there established biomarkers for predicting the efficacy of this compound or monitoring treatment response?

A21: While changes in amino acid neurotransmitter levels in the CSF have been observed with this compound treatment, these changes do not consistently correlate with clinical response [, ]. Currently, there are no established biomarkers for predicting this compound's efficacy or monitoring treatment response.

Q18: What diagnostic tools are recommended for monitoring potential visual side effects associated with this compound?

A22: Regular eye examinations, including visual field testing (perimetry) [, , , , , ], are crucial for early detection of this compound-associated visual field defects. Electroretinography (ERG) can also provide valuable information about retinal function and potential toxicity [, , , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.